molecular formula C7H6FNO3 B3048331 4-Fluoro-N,2-dihydroxybenzamide CAS No. 1643-78-3

4-Fluoro-N,2-dihydroxybenzamide

Cat. No.: B3048331
CAS No.: 1643-78-3
M. Wt: 171.13 g/mol
InChI Key: GRAOFHOPBBESHE-UHFFFAOYSA-N
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Description

“4-Fluoro-N,2-dihydroxybenzamide” is a chemical compound with the molecular formula C7H6FNO3 . It has a molecular weight of 171.12600 . It is also known by other names such as “4-Fluor-salicylhydroxamsaeure” and "4-fluorosalicylohydroxamic acid" .


Synthesis Analysis

The synthesis of benzamides, which “this compound” is a type of, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. Single crystal structure analysis provides a detailed understanding of the molecular arrangement of this compound in a crystal’s lattice, including bond lengths, bond angles, and dihedral angles .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, it can participate in nucleophilic aromatic substitution reactions . More research is needed to fully understand the range of chemical reactions that this compound can undergo.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 171.12600 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Metal-Chelating Properties and Antiviral Activity

4-Fluoro-N,2-dihydroxybenzamide, as part of the 2-hydroxyphenyl amides group, has been researched for its metal-chelating properties, specifically in the context of inhibiting influenza virus endonuclease. This inhibition is achieved through the chelation of metal ions within the active site of the enzyme, showing potential as an antiviral strategy against influenza (Carcelli et al., 2017).

Opto-Electrical Properties

A study on 2-fluoro-N,N-diphenylbenzamide, a similar compound, focused on its opto-electrical properties. It was found that this compound could be developed into nonlinear optical (NLO) single crystals, indicating potential applications in the field of optoelectronics (Raveendiran et al., 2022).

Synthesis and Biological Activity in Cancer Research

4-Fluoro benzamide derivatives have been synthesized and evaluated for their potential to inhibit the growth of cancer cells. Specifically, compounds such as 4-fluoro and 2,5-difluoro benzamide derivatives showed notable potency against HepG2 and HeLa cancer cell lines, suggesting their utility in cancer research (Phutdhawong et al., 2021).

Anti-Hepatitis B Virus Activity

The synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, a compound related to this compound, showed nanomolar inhibitory activity against the Hepatitis B virus, demonstrating its potential in antiviral therapy (Ivashchenko et al., 2019).

Safety and Hazards

Safety data sheets suggest that “4-Fluoro-N,2-dihydroxybenzamide” may pose hazards such as skin corrosion/irritation and specific target organ toxicity . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Properties

IUPAC Name

4-fluoro-N,2-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAOFHOPBBESHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540933
Record name 4-Fluoro-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643-78-3
Record name 4-Fluoro-N,2-dihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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